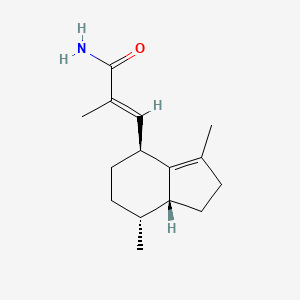
P'-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate: is a complex organic compound characterized by its unique structure, which includes a geranyl group, multiple hydroxyl groups, and a diphosphate ester. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate typically involves multi-step organic reactions. One common synthetic route includes:
Hydroxylation: The addition of hydroxyl groups at specific positions on the nonanate chain is carried out using selective hydroxylation reactions, often employing reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Phosphorylation: The final step involves the phosphorylation of the hydroxylated intermediate using phosphorus oxychloride or similar reagents to introduce the diphosphate ester group.
Industrial Production Methods
Industrial production of P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of biocatalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The diphosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphates or other functionalized derivatives.
Scientific Research Applications
P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential role in cellular signaling pathways and as a precursor in the biosynthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in metabolic and signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Geranyl pyrophosphate: A related compound with similar geranyl and diphosphate groups but lacking the additional hydroxyl and methyl groups.
Farnesyl pyrophosphate: Another related compound with a longer carbon chain and similar functional groups.
Uniqueness
P’-geranyl 3,5,9-trihydroxy-3-methylnonanate 9-diphosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its multiple hydroxyl groups and methyl substitution provide additional sites for chemical modification and interaction with biological targets, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C20H38O11P2 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
9-[[[(2E)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,5-dihydroxy-3-methylnonanoic acid |
InChI |
InChI=1S/C20H38O11P2/c1-16(2)8-7-9-17(3)11-13-30-33(27,28)31-32(25,26)29-12-6-5-10-18(21)14-20(4,24)15-19(22)23/h8,11,18,21,24H,5-7,9-10,12-15H2,1-4H3,(H,22,23)(H,25,26)(H,27,28)/b17-11+ |
InChI Key |
PMUQIJKCGIYWGT-GZTJUZNOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)OCCCCC(CC(C)(CC(=O)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OCCCCC(CC(C)(CC(=O)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Biphenyl-4-ylethynyl-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B10773246.png)
![(6R,7R)-1-[(4S,5R)-4-(acetyloxy)-5-benzyl-3-methylidenehexyl]-4,7-dihydroxy-6-[(11-phenoxyundecyl)oxy]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773249.png)
![(3R,6E)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773250.png)




![1-(4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl)-4,7-dihydroxy-6-(11-phenoxyundecoxy)-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773280.png)

![3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole](/img/structure/B10773295.png)
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B10773303.png)



